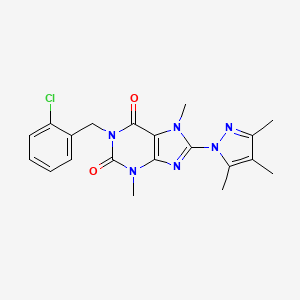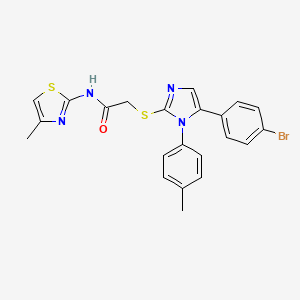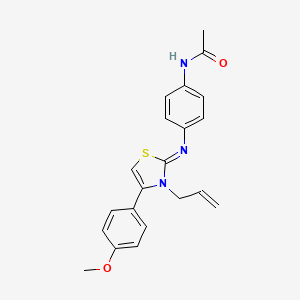
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide, commonly known as APB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. APB is a thiazole derivative that has been synthesized through several methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
Antimalarial and Anticancer Activities
Antimalarial Activity : A study conducted by Fahim and Ismael (2021) discussed the synthesis of sulfonamide derivatives, including compounds related to N-(5-acetyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide, for antimalarial activity. These derivatives showcased significant antimalarial properties, with one of the compounds demonstrating exceptional activity due to the presence of a quinoxaline moiety. Additionally, molecular docking studies indicated these compounds' potential against SARS-CoV-2 targets (Fahim & Ismael, 2021).
Anticancer Evaluation : The synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were reported by Ravinaik et al. (2021). These derivatives exhibited moderate to excellent anticancer activity against several cancer cell lines, outperforming the reference drug etoposide in some cases. The study highlights the compound's potential as a novel anticancer agent (Ravinaik et al., 2021).
Synthetic Methodologies and Theoretical Investigations
Synthetic Methodologies : The study by Moreno-Fuquen et al. (2019) explored the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement. This efficient approach signifies advancements in the synthesis of heterocyclic amide derivatives, offering insights into regioselective synthesis methods that could be applicable to N-(5-acetyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide and its analogs (Moreno-Fuquen et al., 2019).
Theoretical Investigations : Theoretical calculations and molecular docking studies have been instrumental in understanding the reactivity and binding affinities of sulfonamide derivatives. The reactivity investigation by Fahim and Ismael (2021) into antimalarial sulfonamides utilized computational calculations to examine the compounds' ADMET properties and their interaction with antimalarial targets. Such studies provide valuable insights into the design and optimization of new therapeutic agents with enhanced efficacy and safety profiles (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-12(22)17-16(13-7-4-3-5-8-13)20-19(26-17)21-18(23)14-9-6-10-15(11-14)27(2,24)25/h3-11H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRLYEJIBNBCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2798552.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2798555.png)

![N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2798557.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2798561.png)
![2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2798563.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2798567.png)


![2-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2798574.png)
